molecular formula C13H9NO3 B1313739 4-(3-Nitrophenyl)benzaldehyde CAS No. 411206-92-3

4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739
CAS No.: 411206-92-3
M. Wt: 227.21 g/mol
InChI Key: WVNUEQVVKNIIMZ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)benzaldehyde (CAS 411206-92-3) is an aromatic carbonyl compound with a molecular formula of C13H9NO3 and a molecular weight of 227.22 g/mol. This compound features a benzaldehyde core substituted with a 3-nitrophenyl group, making it a valuable building block in organic synthesis and materials science research . Aldehydes, as a functional group, are pivotal in chemical synthesis and bioconjugation. They readily undergo reactions with hydrazines and hydroxylamines to form stable hydrazones and oximes, respectively, which is a fundamental strategy for labeling and crosslinking biomolecules . While specific studies on this exact compound are limited, structural analogues like 4-nitrobenzaldehyde are frequently employed in multi-component reactions to create densely functionalized molecules for pharmaceutical and materials research . Furthermore, nitrophenyl carbonyl derivatives are of significant interest in developing photolabile protecting groups and other advanced functional materials . As a reagent, it is essential in exploring new catalytic reactions, synthesizing complex organic structures, and developing novel polymers. This product is intended for research purposes only and is not classified as a medicinal product. It is not for diagnostic or therapeutic uses, including any human or animal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNUEQVVKNIIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458364
Record name 4-(3-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411206-92-3
Record name 4-(3-nitrophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Nitrophenyl Benzaldehyde

Advanced Synthetic Approaches to 4-(3-Nitrophenyl)benzaldehyde

The construction of the core biphenyl (B1667301) structure of this compound is a key challenge, often addressed by powerful cross-coupling reactions. Modern synthetic strategies also explore multi-component reactions and direct functionalization to improve efficiency and atom economy.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach in modern organic synthesis. orientjchem.org These reactions are valued for their atom economy, time and energy savings, and the ability to generate molecular complexity in a single step. orientjchem.org While a specific, documented multi-component reaction for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct its core structure.

For instance, a hypothetical MCR could be designed involving a Suzuki-Miyaura-type coupling sequence. A four-component reaction could theoretically involve 1-bromo-3-nitrobenzene, a suitable boron source, a carbon monoxide source, and a reducing agent in the presence of a palladium catalyst to assemble the substituted biphenyl aldehyde system in one pot. The versatility of MCRs has been demonstrated in the synthesis of various heterocyclic scaffolds from benzaldehyde (B42025) derivatives, showcasing the potential for these strategies in building complex aromatic systems. orientjchem.org

Direct Functionalization Techniques for Biphenyl Systems

The most prevalent and robust method for synthesizing this compound and related biphenyls is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgmdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.org To synthesize this compound, this typically involves the coupling of 3-nitrophenylboronic acid with 4-bromobenzaldehyde or, alternatively, 4-formylphenylboronic acid with 1-bromo-3-nitrobenzene .

The catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) species. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination : The two organic partners on the palladium complex are eliminated to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst. youtube.com

Recent advancements have expanded the scope of Suzuki couplings, allowing them to proceed under mild conditions with a wide range of commercially available reagents. organic-chemistry.org

ComponentExample ReagentFunction
Aryl Halide4-BromobenzaldehydeElectrophilic coupling partner
Organoboron Reagent3-Nitrophenylboronic acidNucleophilic coupling partner
Palladium CatalystPd(PPh₃)₄ or Pd₂(dba)₃Catalyzes the C-C bond formation
LigandTriphenylphosphine (PPh₃) or JohnPhosStabilizes the catalyst and facilitates the reaction
BasePotassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Activates the organoboron reagent for transmetalation
SolventToluene/Water or THF/WaterProvides the medium for the reaction

Other advanced methods include direct C-H functionalization, such as the direct formylation of a pre-formed 3-nitrobiphenyl. nih.govorganic-chemistry.org These reactions offer an alternative by avoiding the pre-functionalization required for cross-coupling, although achieving high regioselectivity can be a challenge.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group. The electronic properties of the 3-nitrophenyl substituent significantly influence the behavior of the aldehyde moiety in chemical transformations.

Reactivity at the Aldehyde Moiety

The carbonyl group in aldehydes is polar, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. ncert.nic.in In this compound, the strong electron-withdrawing nature of the nitro group, transmitted through the biphenyl system, enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzaldehyde.

Aldehydes with no α-hydrogens, such as this compound, can undergo a crossed aldol (B89426) condensation with a ketone that possesses α-hydrogens, a reaction known as the Claisen-Schmidt condensation. researchgate.net This base-catalyzed reaction proceeds through a well-established mechanism to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

The mechanism involves the following key steps:

Enolate Formation : A base (e.g., hydroxide) removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate.

Nucleophilic Attack : The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound. The presence of electron-withdrawing groups on the benzaldehyde accelerates this step. acs.org

Intermediate Formation : A tetrahedral alkoxide intermediate, known as a β-hydroxy ketone or ketol, is formed.

Dehydration : The ketol is readily dehydrated (loses a water molecule) under the reaction conditions to yield the final, highly conjugated, and stable α,β-unsaturated ketone product. acs.org

Studies on the condensation of various substituted benzaldehydes have shown that the reaction rate is significantly influenced by the electronic nature of the substituents. acs.org

Substituent on BenzaldehydeElectronic EffectEffect on Carbonyl CarbonRelative Reaction Rate
-NO₂ (as in the target compound)Strongly Electron-WithdrawingIncreases electrophilicityFastest
-ClElectron-WithdrawingIncreases electrophilicityFast
-H (unsubstituted)NeutralBaseline electrophilicityModerate
-CH₃Electron-DonatingDecreases electrophilicitySlow
-OCH₃Strongly Electron-DonatingDecreases electrophilicitySlowest

The fundamental reaction of an aldehyde is nucleophilic addition. ncert.nic.in The general mechanism involves a two-step process. libretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. This results in the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org In the second step, this intermediate is protonated by a weak acid (such as water or an alcohol) to yield the final alcohol product. libretexts.org

The reactivity of this compound towards nucleophiles is significantly increased due to the electronic influence of the 3-nitrophenyl group. The nitro group is a powerful electron-withdrawing group, and its effect makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. csbsju.edu This makes this compound generally more reactive in nucleophilic addition reactions than aliphatic aldehydes or benzaldehyde itself. libretexts.org Aromatic aldehydes are typically less reactive than aliphatic aldehydes because the phenyl ring can donate electron density through resonance, which reduces the electrophilicity of the carbonyl carbon. libretexts.org However, the potent electron-withdrawing effect of the nitro group in this compound overrides this effect, enhancing its reactivity.

Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo a variety of chemical transformations. A key reaction is its selective reduction to an amine, which opens up pathways to a wide range of other derivatives.

Selective Reduction to Amine Functional Groups

The selective reduction of the nitro group in this compound to form 4-(3-aminophenyl)benzaldehyde (B15258362) is a crucial transformation, as the resulting amino group provides a nucleophilic site for further functionalization. The primary challenge in this synthesis is to reduce the nitro group without affecting the sensitive aldehyde group. Several methods have been developed to achieve this chemoselectivity.

Catalytic hydrogenation is a widely employed method for this transformation. The use of palladium on carbon (Pd/C) as a catalyst with hydrogen gas (H₂) in a solvent like ethanol (B145695) is a common approach for the reduction of aromatic nitro compounds to their corresponding amines. researchgate.net Another effective technique is transfer hydrogenation, which avoids the need for gaseous hydrogen. In this method, a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in conjunction with a catalyst such as platinum on carbon. researchgate.net This system is known for its efficiency in reducing nitro groups while leaving other reducible substituents, like halogens, unchanged. researchgate.net

Metal-mediated reductions offer another route. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, can effectively reduce aromatic nitro groups. mdpi.com More recently, heterogeneous catalysts have been developed that show high activity and selectivity. For instance, silver nanoparticles supported on mesoporous titania (Ag/TiO₂) have been shown to catalyze the reduction of nitroarenes to aryl amines with high efficiency using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov This system demonstrates excellent yields (>90%) and selectivity (>98%). nih.gov Kinetic studies on such systems have indicated that nitroarenes with electron-withdrawing groups tend to be reduced faster. nih.gov

The choice of reducing agent and catalyst is critical to ensure the aldehyde group remains intact, as over-reduction could lead to the formation of the corresponding alcohol.

Table 1: Methodologies for the Selective Reduction of Aromatic Nitro Groups

Method Catalyst / Reagent Reducing Agent / H-Donor Solvent Key Features
Catalytic Hydrogenation 10% Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Ethanol Standard and effective method for nitro group reduction. researchgate.net
Transfer Hydrogenation 5% Platinum on Carbon (Pt/C) Ammonium Formate Not specified Efficient hydrogen donor system, avoids gaseous H₂. researchgate.net
Metal Salt Reduction Tin(II) Chloride (SnCl₂) Hydrochloric Acid (HCl) Ethanol Classical method for nitro group reduction. mdpi.com
Heterogeneous Catalysis Silver on Titania (Ag/TiO₂) Sodium Borohydride (NaBH₄) Not specified High yields (>90%) and chemoselectivity (>98%). nih.gov
Zinc-Catalyzed Reduction Zinc (Zn) Ammonium Formate Not specified Rapid and selective reduction of aromatic nitro compounds. researchgate.net

Intermolecular Condensation and Coupling Reactions

The aldehyde functional group in this compound is an electrophilic center that readily participates in intermolecular condensation and coupling reactions. These reactions are fundamental for constructing larger, more complex molecules.

One of the most common reactions is the condensation with primary amines to form Schiff bases (or imines). This reaction typically proceeds via an initial nucleophilic attack of the amine on the aldehyde carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.netmdpi.com The formation and stability of the hemiaminal can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the reactants. mdpi.com Studies on substituted benzaldehydes have shown that apolar aprotic solvents can favor a higher hemiaminal content compared to dipolar aprotic media. mdpi.com

Aldol-type condensation reactions are also possible with compounds containing an enolizable hydrogen atom, such as ketones or other aldehydes, typically in the presence of an acid or base catalyst. researchgate.net This reaction leads to the formation of a new carbon-carbon bond and a β-hydroxy carbonyl derivative, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. researchgate.net

Furthermore, this compound can be utilized in one-pot reductive amination reactions. In this process, the aldehyde reacts with a nitro compound (which can be another molecule of itself or a different nitroarene) in the presence of a catalyst and a hydrogen donor, such as formic acid. researchgate.net The reaction involves the initial formation of an imine, followed by the simultaneous reduction of both the imine and the nitro group to yield a secondary amine. Heterogeneous non-noble-metal catalysts, such as cobalt-based systems, have been developed for this transformation. researchgate.net This approach provides a direct route to secondary amines from nitro compounds and aldehydes. researchgate.net

Table 2: Examples of Intermolecular Reactions of Benzaldehydes

Reaction Type Reactant Product Type Key Conditions
Schiff Base Formation Primary Amines (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole) Hemiaminal / Imine Neutral conditions; solvent and temperature dependent. researchgate.netmdpi.com
Aldol Condensation Enolizable Ketones (e.g., Acetone, Cyclohexanone) β-Hydroxy Carbonyl / α,β-Unsaturated Carbonyl Acid or base catalysis. researchgate.net
Reductive Amination Nitroarenes and a Hydrogen Donor (e.g., Formic Acid) Secondary Amine Heterogeneous catalyst (e.g., Co-Nₓ/C). researchgate.net
Porphyrin Synthesis Pyrrole Tetraarylporphyrin Refluxing propionic acid (Adler conditions). chemspider.com

Design and Synthesis of Derivatives Incorporating the 4 3 Nitrophenyl Scaffolding

Synthesis of Pyridazinone Derivatives Featuring the 3'-Nitrophenyl Moiety

A comprehensive review of the scientific literature did not yield specific examples of the synthesis of pyridazinone derivatives directly from 4-(3-nitrophenyl)benzaldehyde. While numerous methods exist for the synthesis of pyridazinones, including those bearing a 3'-nitrophenyl substituent, these reported syntheses typically commence from alternative starting materials such as β-(m-nitrobenzoyl)propionic acid. scielo.brresearchgate.net The cyclization of such keto acids with hydrazine (B178648) hydrate (B1144303) is a common route to the pyridazinone core. scielo.br Subsequent condensation of the formed 6-(3'-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one with various aromatic aldehydes can then be employed to introduce further diversity. scielo.br However, a direct synthetic pathway originating from this compound to a pyridazinone ring system is not prominently documented in the reviewed literature.

Synthesis of Thiazol-2-ylhydrazone Derivatives with the 4-(3-Nitrophenyl) Component

The synthesis of thiazol-2-ylhydrazone derivatives bearing a 4-(3-nitrophenyl) substituent has been reported, showcasing a modular synthetic approach. nih.govresearchgate.net The core of these molecules, the (4-(3-nitrophenyl)thiazol-2-yl)hydrazine, is typically prepared first. This key intermediate is then condensed with a variety of aldehydes or ketones to yield the final thiazol-2-ylhydrazone derivatives.

While a broad range of aldehydes have been utilized in this condensation step, a specific example using this compound to form the corresponding hydrazone was not explicitly detailed in the primary literature reviewed. The general synthetic scheme involves the reaction of the pre-formed (4-(3-nitrophenyl)thiazol-2-yl)hydrazine with an appropriate carbonyl compound. nih.govresearchgate.netunich.it This allows for the introduction of a wide array of substituents at the hydrazone's imine carbon. A selection of synthesized derivatives, illustrating the diversity of the carbonyl component used, is presented in the table below.

Compound IDCarbonyl PrecursorYield (%)Melting Point (°C)
3 Thiophene-2-carbaldehyde70187–189
5 1-(Thiophen-3-yl)ethan-1-one85183–185
11 Acetophenone86261–263

Table 1: Examples of Synthesized 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives and their Precursors. nih.gov

Multi-Component Reactions Yielding Complex Structures with 4-(3-Nitrophenyl) Units

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more reactants. wikipedia.orgwikipedia.orgorganic-chemistry.org Several named MCRs, such as the Biginelli, Hantzsch, Passerini, and Ugi reactions, are widely employed for the synthesis of heterocyclic compounds. wikipedia.orgwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govorganic-chemistry.orgbroadinstitute.orgnih.gov These reactions often utilize an aldehyde as a key building block.

A thorough search of the scientific literature for MCRs specifically employing this compound as the aldehyde component did not yield any concrete examples. While the Biginelli reaction, for instance, is known to proceed with various aryl aldehydes to produce dihydropyrimidinones, and has been reported with m-nitrobenzaldehyde, its application with the this compound scaffold is not documented in the reviewed sources. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orguomphysics.net Similarly, no specific instances of the Hantzsch, Passerini, or Ugi reactions utilizing this compound were identified. wikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgbroadinstitute.orgnih.govchemspider.comsciepub.comwalisongo.ac.idmdpi.comresearchgate.netscispace.comorganic-chemistry.org

Computational Chemistry and Theoretical Studies on 4 3 Nitrophenyl Benzaldehyde and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study nitrophenyl-containing compounds to understand their geometry, electronic properties, and reactivity.

For instance, a theoretical investigation of the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) was conducted at the DFT M06-2X/def2-TZVP level of theory. dntb.gov.uaresearchgate.net This study explored various reaction pathways in both the gas phase and in solution. dntb.gov.uaresearchgate.net In a different study, DFT calculations were used to rationalize the unique reactivity of 4-nitrobenzaldehyde (B150856) in a Mannich condensation reaction. researchgate.net

Time-dependent DFT (TD-DFT) has been employed to analyze the excited state properties of related compounds, such as 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netdiazino[4,5-d]pyrimidine-2,7-dione. mdpi.com These calculations can determine parameters like excitation energy, oscillator strength, and absorbance wavelength. mdpi.com For this specific diazino-pyrimidine derivative, the calculated excitation energy was 4.21 eV, corresponding to an absorbance wavelength of 294.21 nm. mdpi.com

DFT has also been used to study the reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole, providing insights into the transition states and the influence of various substituents on the reaction's energetic properties. nih.gov

Table 1: Calculated Properties of a Diazino-Pyrimidine Derivative using TD-DFT mdpi.com

ParameterValue
Excitation Energy (ΔE)4.21 eV
Absorbance Wavelength (λ)294.21 nm

Data obtained for 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netdiazino[4,5-d]pyrimidine-2,7-dione.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 4-(3-nitrophenyl)benzaldehyde, might interact with a biological target, typically a protein.

In a study of nitro-substituted benzamide (B126) derivatives, molecular docking analysis was performed on inducible nitric oxide synthase (iNOS) to explain their anti-inflammatory activity. nih.gov The results indicated that compounds with an optimal number of nitro groups, their orientation, and polarizability bind more efficiently to the enzyme. nih.gov

Similarly, molecular docking simulations were used to evaluate the potential of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives as antioxidant and anti-inflammatory agents. unar.ac.id The docking studies predicted binding affinities ranging from -8.8 to -9.3 kcal/mol for aldehyde-dehydrogenase and -8.5 to -9.7 kcal/mol for a hydrolase protein, suggesting good potential for these biological activities. unar.ac.id

Another computational study investigated benzalacetophenone derivatives as potential multi-target bioactive compounds against SARS-CoV-2. nih.gov Molecular docking was used to screen these compounds against key viral proteins like the 3C-like protease (3CLpro), papain-like protease (PLpro), and the spike protein. nih.gov The study identified promising candidates with high binding affinities, which were then subjected to further molecular dynamics simulations. nih.gov

Table 2: Predicted Binding Affinities of Pyrazole (B372694) Derivatives from Molecular Docking Studies unar.ac.id

Target ProteinBinding Affinity Range (kcal/mol)
Aldehyde-dehydrogenase (PDB: 5ADH)-8.8 to -9.3
Hydrolase protein (PDB: 1R06)-8.5 to -9.7

Theoretical Insights into Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating the mechanisms and energetics of chemical reactions involving nitrophenyl benzaldehyde derivatives. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

For example, a theoretical investigation into the electrochemical reaction between β-nitrostyrene and benzaldehyde using DFT calculations detailed five potential reaction routes and their corresponding products. dntb.gov.uaresearchgate.net The study analyzed the Gibbs free energy (ΔG) for the formation of different products and the energy barriers of the transition states in both the gas phase and in different solvents. dntb.gov.uaresearchgate.net

The Nef reaction, which converts nitro compounds into carbonyls, is another area where theoretical studies can provide mechanistic clarity. organic-chemistry.org The mechanism involves the deprotonation of the nitroalkane to form a nitronate salt, which is then hydrolyzed in strong acid. organic-chemistry.org

Furthermore, the mechanism of the Hantzsch reaction involving 2-nitrobenzaldehyde (B1664092) has been studied, revealing the formation of isomeric dihydropyridines and tricyclic compounds. mdpi.com Computational studies can help to explain the formation of these different products by modeling the reaction intermediates and transition states.

A DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole identified three transition states. nih.gov The first transition state corresponds to the formation of a hemiaminal, while the third leads to the elimination of a water molecule and the formation of a Schiff base. nih.gov

Table 3: Relative Gibbs Free Energy (ΔG) of Products in the Reaction of β-Nitrostyrene and Benzaldehyde (Gas Phase) dntb.gov.ua

ProductRelative ΔG (kcal/mol)
P1-46.97
P2-233.40
P3-74.18
P4-82.13

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in modern SAR investigations by quantifying the relationship between molecular descriptors and activity.

For nitrophenyl-containing compounds, computational SAR can help identify the key structural features responsible for their observed biological effects. For instance, the reactivity of benzaldehyde derivatives in nucleophilic addition reactions is strongly influenced by the electronic nature of the substituents on the aromatic ring. askfilo.comdoubtnut.comshaalaa.comshaalaa.com The presence of an electron-withdrawing group like the nitro group (-NO2) at the para position increases the electrophilicity of the carbonyl carbon, making p-nitrobenzaldehyde more reactive towards nucleophiles than benzaldehyde itself. doubtnut.comshaalaa.com Conversely, an electron-donating group like a methyl group decreases reactivity. askfilo.com

The order of reactivity towards nucleophilic addition is generally: p-Nitrobenzaldehyde > Benzaldehyde > p-Tolualdehyde > Acetophenone. shaalaa.com This trend can be rationalized by considering both the electronic effects of the substituents and steric hindrance. doubtnut.comshaalaa.com

Computational studies on nitro-substituted benzamides have shown that the number and position of nitro groups are critical for their anti-inflammatory activity. nih.gov Molecular docking revealed that the binding efficiency to the target enzyme is dependent on these structural features. nih.gov Similarly, in a series of pyrazole derivatives, the position of substituents was found to be important for their chemical behavior and potential biological activity. unar.ac.id

Biological and Pharmacological Investigations of 4 3 Nitrophenyl Benzaldehyde Scaffolds

Evaluation of Antibacterial Properties

Derivatives incorporating the nitrophenyl moiety have been assessed for their ability to combat bacterial growth. Specifically, aminobenzylated 4-nitrophenols, which share structural similarities, have demonstrated notable antibacterial efficacy. The introduction of a halogen, such as chlorine or bromine, to these structures was found to augment their antibacterial and bactericidal capabilities.

One particular chloro derivative, 2-(Indolin-1-yl(4-chlorophenyl)methyl)-4-nitrophenol, exhibited potent activity against several multidrug-resistant Gram-positive bacteria. acs.org Minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined to be as low as 1.23 μM for key pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis, which are significant causes of hospital-acquired infections. acs.org The antibacterial effect of these compounds appeared to be more pronounced against S. aureus and E. faecalis compared to S. pneumoniae and S. agalactiae. acs.org

Table 1: Antibacterial Activity of a Chloro-Nitrophenol Derivative


Bacterial StrainMIC (μM)MBC (μM)
S. aureus (MRSA)1.231.23
E. faecalis (VRE)1.231.23
S. agalactiae>5.0>5.0
S. pneumoniae>5.0>5.0

Assessment of Cytotoxic Effects Against Cancer Cell Lines

The potential of nitrophenyl-containing compounds as anticancer agents has been explored through cytotoxicity screening against various human cancer cell lines. Research into pyrazolo[4,3-f]quinoline derivatives, which include a 4-nitrophenyl substituent, has identified compounds with significant growth inhibitory effects. nih.gov For instance, certain derivatives demonstrated potent activity against a panel of six cancer cell lines, with 50% growth inhibition (GI50) values below 8 μM. nih.gov

Similarly, chalcone (B49325) derivatives synthesized from cinnamaldehyde, including a compound with a 4-nitrophenyl group, (2E,4E)-1-(furan-2-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-one, were evaluated for their cytotoxic potential. One derivative, in particular, showed promising activity against human colon cancer (Caco-2) cells, with an IC50 value of 32.19 ± 3.92 µM, while exhibiting no detrimental effects on healthy human lung cells. nih.gov

Table 2: Cytotoxicity of a Nitrophenyl-Containing Chalcone Derivative


CompoundCell LineIC50 (µM)
(2E,4E)-5-(4-bromophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-oneCaco-2 (Colon Cancer)32.19 ± 3.92
(2E,4E)-5-(4-bromophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-onewi38 (Normal Lung)No significant toxicity

Analgesic and Anti-Inflammatory Activities of Derived Compounds

A series of 6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. scielo.br The analgesic effects were assessed using the Eddy's hot plate method in mice, while the anti-inflammatory activity was determined by the carrageenan-induced hind paw edema method in rats. scielo.br

The study revealed that all tested compounds possessed significant analgesic and anti-inflammatory activities. scielo.br Among the derivatives, compounds 4e and 4f were the most potent analgesics, though still less potent than the reference drug, aspirin. scielo.br For anti-inflammatory effects, compounds 4b , 4f , and 4d demonstrated high protection against induced edema after 360 minutes. scielo.br

Table 3: Anti-Inflammatory Activity of 6-(3'-nitrophenyl)pyridazin-(2H)-3-one Derivatives


Compound% Inhibition of Edema after 360 min
4a (R=H)45.8
4b (R=4-OH, 3-OCH3)58.3
4c (R=4-OH)45.8
4d (R=2-OCH3)54.1
4e (R=Vanillin)50.0
4f (R=Furfural)58.3
Indomethacin (Reference)66.6

Monoamine Oxidase (MAO) Inhibition Studies on Derivatives

Derivatives based on pyridazinone and pyridazinobenzylpiperidine scaffolds have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are targets for the treatment of neurodegenerative diseases. nih.govresearchgate.net

Human MAO-A and MAO-B Isoform Selectivity

Studies on pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited a preference for inhibiting MAO-B over MAO-A. nih.govnih.gov One compound, S5 (with a 3-chloro substitution), was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and displayed the highest selectivity index (SI) for MAO-B over MAO-A (SI = 19.04). nih.govnih.gov Another series of pyridazinone derivatives also showed highly selective MAO-B inhibition, with compound TR16 being the most potent inhibitor against MAO-B (IC50 = 0.17 µM) and having a selectivity index greater than 235. uniba.it

Table 4: MAO Inhibition and Selectivity of Pyridazinobenzylpiperidine Derivatives


CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
S5 (3-Cl)3.8570.20319.04
S16 (2-CN)>500.979>51.07

Mechanistic Understanding of Enzyme Inhibition

Kinetic studies were performed to understand how these derivatives inhibit the MAO enzymes. For the most potent pyridazinobenzylpiperidine derivatives, S5 and S16, the inhibition of MAO-B was found to be of a competitive and reversible type. nih.govnih.gov The inhibition constants (Ki) for S5 and S16 against MAO-B were determined to be 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. nih.govnih.gov Similarly, the pyridazinone derivatives TR2 and TR16 were also identified as competitive and reversible MAO-B inhibitors, with Ki values of 0.230 ± 0.004 µM and 0.149 ± 0.016 µM, respectively. uniba.it Reversibility was confirmed through dialysis experiments, where the enzyme activity was recovered after removal of the inhibitor. nih.govuniba.it

Antioxidant Potential of Derived Compounds

The capacity of derivatives to scavenge free radicals has been evaluated, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov Aminobenzylated 4-nitrophenols were tested for their antioxidant properties, with some compounds showing very high scavenging activity. acs.org For example, the bromine and fluorine derivatives 14 and 15 exhibited scavenging activities of 99% and 94%, respectively. acs.org

In a separate study, cinnamaldehyde-based chalcone derivatives were also assessed. Compound 3e , (2E,4E)-5-(4-bromophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one, demonstrated the most effective antioxidant activity in the series, with a measured IC50 value, indicating its potential to neutralize free radicals. nih.gov

Table 5: Antioxidant Activity of Various Derivatives


CompoundAssayResult
Aminobenzylated 4-nitrophenol (B140041) (Bromine derivative 14)DPPH Scavenging99% activity
Aminobenzylated 4-nitrophenol (Fluorine derivative 15)DPPH Scavenging94% activity
Cinnamaldehyde Chalcone (Compound 3e)DPPH ScavengingPotent IC50 value

Applications in Material Science and Other Research Areas

Utility as an Intermediate in Pharmaceutical Synthesis

The structural framework of 4-(3-Nitrophenyl)benzaldehyde makes it a plausible intermediate in the synthesis of complex pharmaceutical compounds. The aldehyde group can readily undergo a variety of chemical transformations, such as reductive amination to form amines, Wittig reactions to create alkenes, and condensation reactions to build larger molecular scaffolds. The nitro group can be reduced to an amine, which is a common functional group in many bioactive molecules and provides a handle for further derivatization.

Although specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its potential is recognized by chemical suppliers who market it for research and development in the pharmaceutical sector.

Role in Dye and Pigment Manufacturing

The aromatic and nitro-functionalized nature of this compound suggests its utility in the synthesis of dyes and pigments. Azo dyes, for instance, are often synthesized from aromatic amines, which can be derived from the reduction of the nitro group in this compound. The extended conjugation provided by the biphenyl (B1667301) structure could contribute to the chromophoric properties of the resulting dyes.

Application as a Core Building Block in Diverse Complex Molecular Syntheses

Beyond specific applications in pharmaceuticals and dyes, this compound serves as a versatile building block for the construction of a wide array of complex organic molecules. Its aldehyde functionality is a key feature for forming new carbon-carbon bonds through reactions like the aldol (B89426) and Knoevenagel condensations.

The biphenyl structure itself is a common motif in materials science, particularly in the development of liquid crystals and other advanced materials. The presence of the nitro group offers a site for chemical modification, allowing for the tuning of the molecule's electronic and physical properties.

Environmental Considerations and Advanced Degradation Research

Environmental Fate and Persistence of Nitroaromatic Compounds

Nitroaromatic compounds, including 4-(3-Nitrophenyl)benzaldehyde, are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This structural feature is key to both their chemical utility and their environmental behavior. The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative degradation, which is a primary mechanism for the breakdown of many organic pollutants in the environment. This inherent resistance to oxidation contributes to the environmental persistence of many nitroaromatic compounds.

Nitroaromatic compounds are recognized as a significant class of environmental pollutants, with many being listed as priority pollutants by environmental protection agencies. Their presence in soil and water is a result of industrial discharges, agricultural runoff, and improper disposal.

Table 1: General Environmental Characteristics of Nitroaromatic Compounds

PropertyGeneral Characteristic for Nitroaromatic CompoundsInferred Relevance for this compound
Persistence Generally persistent due to the electron-withdrawing nitro group which confers resistance to oxidative degradation. Likely to exhibit significant persistence in the environment.
Mobility in Soil Varies depending on the specific structure, but many are mobile and can leach into groundwater. Potential for mobility in soil and contamination of groundwater.
Bioaccumulation Some nitroaromatic compounds have the potential to bioaccumulate in organisms.The potential for bioaccumulation should be considered.
Toxicity Many nitroaromatic compounds are known to be toxic and mutagenic. Assumed to have potential toxicological effects.

Research on Degradation Mechanisms and Remediation Methodologies for Related Chemical Structures

Given the environmental concerns associated with nitroaromatic compounds, significant research has been dedicated to understanding their degradation pathways and developing effective remediation technologies. This research provides a framework for predicting the breakdown of this compound and for devising strategies to remove it from contaminated environments.

Microbial Degradation:

Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to break down nitroaromatic compounds. These biological processes are central to the natural attenuation of these pollutants and form the basis of bioremediation technologies.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of many nitroaromatic compounds involves either the reduction of the nitro group or the oxidation of the aromatic ring.

Dioxygenase Attack: Aerobic bacteria can employ dioxygenase enzymes to incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a catechol-like intermediate. This step destabilizes the ring and facilitates its subsequent cleavage. For this compound, a dioxygenase could potentially attack either of the aromatic rings.

Nitrogroup Reduction: Alternatively, the nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobenzoic acids or related compounds are generally more amenable to further degradation.

Anaerobic Degradation: In the absence of oxygen, the primary mechanism for the initial transformation of nitroaromatic compounds is the reduction of the nitro group. This process is carried out by a variety of anaerobic bacteria and can lead to the formation of aromatic amines. These amines may then be further degraded under anaerobic or subsequent aerobic conditions.

A proposed microbial degradation pathway for this compound, based on known pathways for related compounds, could involve an initial reduction of the nitro group to an amino group, forming 4-(3-aminophenyl)benzaldehyde (B15258362). Subsequent enzymatic reactions could then lead to the cleavage of the aromatic rings.

Abiotic Degradation:

In addition to microbial processes, abiotic mechanisms can also contribute to the degradation of nitroaromatic compounds.

Photodegradation: Some nitroaromatic compounds can be degraded by sunlight in surface waters. The presence of other substances in the water, such as hydrogen peroxide, can enhance this process. Photodegradation of dinitrotoluenes has been observed to produce dinitrobenzaldehydes as by-products, suggesting that the aldehyde group of this compound may be relatively stable under photolytic conditions.

Chemical Reduction: The use of zero-valent iron (Fe0) has proven effective for the abiotic remediation of groundwater contaminated with nitroaromatic compounds. Zero-valent iron acts as a reducing agent, converting the nitro groups to amino groups, thereby detoxifying the compounds.

Remediation Methodologies:

A variety of remediation technologies have been developed and applied to sites contaminated with nitroaromatic compounds.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. Bioremediation can be performed in situ (in place) or ex situ (by excavating contaminated soil or pumping contaminated water for treatment). The effectiveness of bioremediation can be enhanced by providing nutrients and electron acceptors to stimulate the growth of indigenous degrading microorganisms.

Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. Certain plant species can take up nitroaromatic compounds and either metabolize them or sequester them in their tissues.

Composting: This is an ex situ bioremediation technique where contaminated soil is mixed with organic materials such as wood chips or agricultural waste. The microbial activity within the compost pile can lead to the degradation of the nitroaromatic compounds.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can rapidly oxidize a wide range of organic contaminants, including nitroaromatic compounds. A common AOP is the use of UV light in combination with hydrogen peroxide (UV/H2O2).

Table 2: Overview of Remediation Technologies for Nitroaromatic Compounds

TechnologyDescriptionApplicability to this compound
Bioremediation Use of microorganisms to degrade contaminants. Can be in situ or ex situ. High potential, as microbial degradation pathways for related compounds are well-established.
Phytoremediation Use of plants to remove or degrade contaminants. Potentially applicable, depending on the uptake and metabolic capabilities of selected plant species.
Chemical Reduction (e.g., Zero-Valent Iron) Abiotic reduction of the nitro group to an amino group. Likely to be effective, as the nitro group is the primary target of this technology.
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to oxidize contaminants. Potentially effective, although the resistance of the nitroaromatic structure to oxidation needs to be considered.
Composting Ex situ bioremediation involving mixing with organic matter. A viable option for treating contaminated soil.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Nitrophenyl)benzaldehyde, and how is its structure confirmed?

  • Synthesis : A typical method involves condensation reactions. For example, 3-nitrophenyl-containing precursors can react with benzaldehyde derivatives under acidic or basic conditions. Evidence from similar nitro-aromatic syntheses highlights the use of Schiff base intermediates or chalcone pathways, where nitro groups enhance electrophilic reactivity .
  • Characterization : Standard techniques include:

  • TLC for monitoring reaction progress.
  • FT-IR to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups.
  • ¹H-NMR for aromatic proton environments (e.g., deshielded aldehyde proton at ~10 ppm).
  • Elemental analysis to verify purity .

Q. What safety protocols are critical when handling this compound?

  • PPE : Full-body chemical-resistant suits, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation from nitroaromatic compounds .
  • Ventilation : Use fume hoods to avoid inhalation. For high concentrations, OV/AG/P99 respirators are recommended .
  • Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is chromatography applied in purifying this compound?

  • Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) effectively separates nitroaromatic impurities.
  • Recrystallization : Ethanol or methanol solvents yield high-purity crystals. Monitor via melting point analysis (expected range: 100–110°C, based on nitrobenzaldehyde analogs) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • The meta-nitro group acts as a strong electron-withdrawing group, activating the benzene ring for NAS. Kinetic studies on similar compounds show that reaction rates depend on:

  • Solvent polarity (e.g., DMF enhances charge separation).
  • Catalysts (e.g., Pd-based systems for cross-coupling) .
    • Optimization: Adjust pH to stabilize intermediates and use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. What computational tools predict the physicochemical properties of this compound?

  • ACD/Labs Percepta : Predicts logP (~1.8), aqueous solubility (~0.1 mg/mL), and pKa (~7.5 for aldehyde proton) using QSPR models. These insights guide solvent selection and reaction design .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilicity, aiding in mechanistic studies of Wittig or Grignard reactions .

Q. What challenges arise in enantioselective synthesis using this compound?

  • Steric Hindrance : The meta-nitro group creates asymmetry, complicating chiral induction.
  • Catalytic Systems :

  • Organocatalysts (e.g., proline derivatives) for asymmetric aldol reactions.
  • Metal-ligand complexes (e.g., BINAP-Ru) for hydrogenation of intermediates .
    • Resolution Methods : Chiral HPLC with amylose-based columns separates enantiomers, validated by circular dichroism .

Key Research Insights

  • The nitro group enhances electrophilicity but complicates stereocontrol in asymmetric synthesis.
  • Computational models (e.g., ACD/Labs) are critical for predicting reactivity and optimizing reaction conditions .
  • Safety protocols for nitroaromatics must prioritize spill containment and respiratory protection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.